molecular formula C23H25N3O4 B2978233 1-[4-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione CAS No. 2379976-31-3

1-[4-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B2978233
CAS No.: 2379976-31-3
M. Wt: 407.47
InChI Key: ACUMBUSUEKPJGC-UHFFFAOYSA-N
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Description

1-[4-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a pyrrolidine-2,5-dione core, a piperidine ring, and a methylpyridine moiety

Preparation Methods

The synthesis of 1-[4-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione involves multiple steps, typically starting with the preparation of the pyrrolidine-2,5-dione core. This can be achieved through the reaction of succinic anhydride with ammonia or primary amines. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the methylpyridine moiety via an etherification reaction. Industrial production methods may involve optimization of these steps to enhance yield and purity .

Chemical Reactions Analysis

1-[4-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells .

Comparison with Similar Compounds

1-[4-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

Overall, this compound stands out due to its unique combination of structural elements, which contribute to its diverse range of applications and potential therapeutic benefits.

Properties

IUPAC Name

1-[4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-16-14-20(8-11-24-16)30-15-17-9-12-25(13-10-17)23(29)18-2-4-19(5-3-18)26-21(27)6-7-22(26)28/h2-5,8,11,14,17H,6-7,9-10,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUMBUSUEKPJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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